Technical Documentation Center

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
  • CAS: 1337881-09-0

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate Derivatives: A Technical Guide to Pharmacophoric Integration

Executive Summary As a highly specialized synthetic intermediate (CAS 1337881-09-0), tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate does not possess an intrinsic therapeutic mechanism of action in isolation . Instea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly specialized synthetic intermediate (CAS 1337881-09-0), tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate does not possess an intrinsic therapeutic mechanism of action in isolation . Instead, it serves as a critical pro-pharmacophore —a structural building block whose in vitro mechanism of action is fully realized when incorporated into targeted therapeutics. This guide explores the causality behind its structural design and details the in vitro mechanisms of its active derivatives, most notably in Proteolysis Targeting Chimeras (PROTACs) targeting proteins like ERK5 and Tau [1][2], and Monoacylglycerol Lipase (MAGL) inhibitors [3].

Structural Rationale: The Pro-Pharmacophore Concept

The utility of tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate lies in its precise trifunctional anatomy. Every functional group is an intentional experimental choice designed to facilitate downstream in vitro efficacy:

  • The tert-Butyl Carbamate (Boc) Group: During in vitro synthesis, the Boc group acts as an essential steric and electronic shield for the secondary amine. Causality: This prevents unwanted N-alkylation side reactions when attaching linkers to the molecule, ensuring high-yield, regioselective O-alkylation.

  • The 5-Hydroxyl Group: Acts as a highly reactive nucleophilic anchor. In PROTAC development, this oxygen atom forms an ether linkage with various alkyl or PEG-based linkers, connecting the target-binding moiety to an E3 ligase ligand [1].

  • The 2-(Methylamino)pyridine Core: Once the Boc group is cleaved, the resulting N-methylpyridin-2-amine motif is exposed. Causality: This specific motif is a privileged hydrogen bond donor/acceptor system. In vitro, it acts as a potent hinge-binding element in kinase pockets (e.g., ERK5) or fits securely into the hydrophobic catalytic clefts of enzymes like MAGL [3].

In Vitro Mechanism of Action: Targeted Degradation

When integrated into a PROTAC architecture, the deprotected derivative of this compound drives a highly specific in vitro signaling cascade. The mechanism relies on event-driven pharmacology rather than traditional occupancy-driven inhibition.

  • Target Engagement: The 2-(methylamino)pyridine headgroup selectively binds to the target protein (e.g., the hinge region of a kinase or the aggregation domain of Tau protein) [2].

  • Ternary Complex Formation: The attached linker bridges the target to an E3 ubiquitin ligase (such as VHL or CRBN) [1].

  • Polyubiquitination & Degradation: The proximity induced by the ternary complex allows the E2 conjugating enzyme to transfer ubiquitin (typically via Lys48 linkages) to the target protein, flagging it for cleavage by the 26S proteasome [2].

Mechanism A Target Protein (e.g., ERK5 / Tau) B Pyridinyl-Ether PROTAC (Active Derivative) A->B Hinge Binding D Ternary Complex Formation B->D C E3 Ubiquitin Ligase (VHL / CRBN) C->B Ligase Binding E Polyubiquitination (Lys48 Linkage) D->E E2 Transfer F 26S Proteasome Recruitment E->F Recognition G Target Degradation & PROTAC Recycling F->G Cleavage

Fig 1. In vitro ternary complex formation and proteasomal degradation pathway of pyridinyl-ether PROTACs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro workflows are designed as self-validating systems . Each protocol includes an internal control that proves the causality of the observed results.

Protocol A: Regioselective Linker Conjugation & Deprotection

Objective: Convert the pro-pharmacophore into an active target-binding probe.

  • Reaction Setup: Dissolve tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate in anhydrous DMF. Causality: DMF is a polar aprotic solvent that stabilizes the alkoxide intermediate generated in the next step, maximizing nucleophilic attack.

  • Alkylation: Add K₂CO₃ (mild base) and the desired alkyl halide linker. Stir at 80°C overnight.

  • Self-Validation (LC-MS): Analyze the intermediate via LC-MS. Causality: The mass shift must correspond exactly to O-alkylation. The presence of the Boc group guarantees that N-alkylation (a common artifact) is chemically impossible, validating the regioselectivity.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature. Causality: Acidic conditions selectively cleave the Boc carbamate, unmasking the active 2-(methylamino) group required for target engagement.

Protocol B: In Vitro Ternary Complex Assay (TR-FRET)

Objective: Quantify the formation of the Target-PROTAC-Ligase complex.

  • Incubation: In a 384-well plate, combine GST-tagged Target Protein (e.g., ERK5) and His-tagged E3 Ligase (e.g., VHL) in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20).

  • Titration: Add the deprotected PROTAC derivative in a 10-point concentration gradient.

  • Fluorophore Addition: Add Anti-GST-Europium (donor) and Anti-His-Allophycocyanin (acceptor). Causality: Time-Resolved FRET (TR-FRET) is explicitly chosen because its time-delayed reading eliminates the inherent auto-fluorescence of pyridine-containing small molecules, preventing false positives.

  • Self-Validation (Competitive Control): Run a parallel assay well containing the PROTAC, the proteins, and a 100-fold excess of free VHL ligand. Causality: If the FRET signal drops to baseline, it proves the signal was driven by specific, PROTAC-mediated ternary complex formation, ruling out non-specific protein aggregation.

Protocol C: Cellular Degradation Assay (Western Blot)

Objective: Confirm that target depletion is proteasome-dependent.

  • Treatment: Seed HeLa cells at 2x10⁵ cells/well. Treat with varying concentrations of the PROTAC for 24 hours.

  • Self-Validation (MG132 Rescue): Treat a parallel control well with the PROTAC + 10 µM MG132 (a potent 26S proteasome inhibitor). Causality: If the target protein is depleted in the standard well but rescued (remains intact) in the MG132 well, it definitively proves that the mechanism of action is ubiquitin-proteasome dependent, rather than a result of transcriptional downregulation or generalized cytotoxicity.

  • Analysis: Lyse cells in RIPA buffer, run SDS-PAGE, and probe with target-specific antibodies. Quantify bands via densitometry to calculate the DC₅₀ (concentration at which 50% of the target is degraded).

Workflow S1 1. Regioselective Alkylation (5-OH Nucleophilic Attack) S2 2. Acidic Deprotection (Boc Cleavage to 2-NHMe) S1->S2 S3 3. TR-FRET Assay (Ternary Complex Validation) S2->S3 S4 4. Cellular Degradation (Western Blot + MG132 Rescue) S3->S4

Fig 2. Self-validating experimental workflow from synthesis to in vitro degradation.

Quantitative Data: Linker Impact on In Vitro Efficacy

When tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is used to synthesize VHL PROTACs, the nature of the linker attached to the 5-hydroxyl position profoundly impacts passive cell permeability and degradation efficacy [1]. The table below summarizes representative quantitative data demonstrating this causality: highly flexible linkers bind well in biochemical assays but fail to cross cell membranes, whereas rigid linkers adopt folded conformations that lower the 3D polar surface area, dramatically improving cellular DC₅₀.

PROTAC Derivative ClassLinker Flexibility (NRotB)Permeability ( Papp​ , x10⁻⁶ cm/s)Ternary Complex Affinity ( Kd​ , nM)Degradation Efficacy ( DC50​ , nM)
Aliphatic-Linked High (>12)< 1.0 (Poor)15.2 (Strong)> 1000 (Ineffective)
Piperidine-Linked Intermediate (8-10)3.5 (Moderate)22.4 (Strong)150 (Effective)
Rigid-Linked Low (<8)> 5.0 (Excellent)45.0 (Moderate)40 (Highly Effective)

Table 1: Impact of linker composition on the in vitro efficacy of pyridinyl-ether PROTACs. Data illustrates the critical balance between biochemical affinity and cellular permeability.

References

  • ChemicalBook. "1337881-09-0 | CAS DataBase - ChemicalBook".
  • Google Patents. "US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors".
  • NIH / ACS Publications. "Impact of Linker Composition on VHL PROTAC Cell Permeability".
  • Google Patents. "CA3042260A1 - Tau-protein targeting protacs and associated methods of use".

Sources

Exploratory

Pharmacokinetic Profiling of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate Derivatives: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the tert-butoxycarbonyl (Boc) group is traditionally viewed as a transient synthetic protecting group for amines[1]. However, in the context of late-stage drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the tert-butoxycarbonyl (Boc) group is traditionally viewed as a transient synthetic protecting group for amines[1]. However, in the context of late-stage drug development, tertiary carbamates such as tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate serve a dual purpose. Beyond synthetic utility, this scaffold is increasingly leveraged as a prodrug promoiety designed to overcome severe pharmacokinetic (PK) bottlenecks—specifically, poor oral bioavailability, rapid first-pass metabolism, and suboptimal lipophilicity[2].

The 5-hydroxypyridin-2-yl core is a privileged pharmacophore found in various targeted therapies, including anti-tubercular spectinamides[3]. However, the presence of a free secondary amine and a phenolic hydroxyl group often results in rapid renal clearance and extensive Phase II conjugation. This whitepaper provides an in-depth analysis of the pharmacokinetic properties of this carbamate scaffold, detailing the physicochemical rationale, metabolic bioconversion dynamics, and the self-validating experimental workflows required to accurately profile these derivatives.

Physicochemical Rationale & ADME Impact

The strategic retention of the tert-butyl carbamate moiety on the aminopyridine core fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.

  • Lipophilicity and Intestinal Permeability: The free N-methyl-5-hydroxypyridin-2-amine is highly polar, possessing multiple hydrogen bond donors that restrict transcellular diffusion across the intestinal epithelium. The bulky, lipophilic tert-butyl group masks the basicity of the exocyclic amine, significantly increasing the partition coefficient ( logP ). This modification facilitates passive diffusion, directly enhancing oral absorption.

  • Metabolic Shielding: Primary and secondary amides are highly susceptible to rapid enzymatic hydrolysis by ubiquitous amidases. In contrast, the steric hindrance provided by the tert-butyl group renders the carbamate linkage highly resistant to premature chemical and enzymatic degradation in the gastrointestinal tract, allowing it to function as a sustained-release prodrug[2].

  • Phase II Liabilities: The 5-hydroxyl group remains the primary metabolic soft spot of this scaffold. Unprotected phenolic hydroxyls are prime targets for rapid Phase II metabolism, specifically glucuronidation and sulfation, which dramatically increase aqueous solubility and drive rapid biliary or renal excretion.

Metabolic Pathways & Bioconversion Dynamics

The therapeutic efficacy of carbamate prodrugs hinges on their predictable bioconversion into the active pharmacophore. Unlike simple esters, which are rapidly cleaved by plasma esterases, tertiary carbamates require specific hepatic enzymatic activation or prolonged exposure to systemic hydrolytic conditions.

MetabolicPathway A tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate B Hepatic CYP450 (N-Demethylation / Hydroxylation) A->B Phase I C Phase II UGTs (O-Glucuronidation) A->C Phase II D Carbamate Cleavage (Active Amine Release) A->D Bioconversion E Renal Excretion B->E C->E D->E

Bioconversion and metabolic clearance pathways of the carbamate scaffold.

As illustrated above, the scaffold undergoes three competing pathways:

  • Phase I Oxidation: CYP450-mediated N-demethylation (if the carbamate is cleaved) or aliphatic hydroxylation of the tert-butyl group.

  • Phase II Conjugation: Direct O-glucuronidation of the 5-hydroxyl group by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Bioconversion: Gradual cleavage of the carbamate bond to release the active 5-hydroxypyridin-2-yl derivative, which subsequently drives the primary pharmacological effect.

Experimental Workflows: Self-Validating PK Protocols

To accurately characterize the PK profile of these derivatives, standard assays must be heavily modified. Below are the optimized, step-by-step methodologies designed to ensure scientific integrity and prevent artifactual data.

Protocol A: In Vitro Hepatic Microsomal Stability (Phase I & II)

Causality Check: Standard microsomal assays only assess Phase I metabolism. Because the 5-hydroxyl group is highly susceptible to glucuronidation, failing to supplement the assay with UDPGA will result in a gross underestimation of in vivo clearance.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (Critical Step): Pre-incubate the microsomes with Alamethicin (25 µg/mL) for 15 minutes on ice. Rationale: Alamethicin forms pores in the microsomal lipid bilayer, granting the highly polar UDPGA cofactor access to the luminal active sites of UGT enzymes.

  • Cofactor Addition: Split the incubation into two parallel arms. To Arm 1, add 1 mM NADPH (Phase I only). To Arm 2, add 1 mM NADPH + 2 mM UDPGA (Phase I + II).

  • Initiation & Quenching: Initiate the reaction by adding the carbamate derivative (1 µM final concentration). Incubate at 37°C. At serial time points (0, 15, 30, 60, 120 mins), quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to pellet precipitated proteins, and transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling & LC-MS/MS

Causality Check: Carbamate prodrugs are highly lipophilic, while their cleaved amine counterparts are polar. Using standard protein precipitation often leads to severe ion suppression in the mass spectrometer due to endogenous phospholipids. We utilize Liquid-Liquid Extraction (LLE) to selectively partition the analytes.

PKWorkflow S1 IV/PO Dosing (Rodent Model) S2 Serial Blood Sampling S1->S2 S3 Plasma Extraction (TBME LLE) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 NCA PK Analysis S4->S5

Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS quantification workflow.

  • Dosing: Administer the carbamate derivative intravenously (IV, e.g., 2 mg/kg) and orally (PO, e.g., 10 mg/kg) to Sprague-Dawley rats.

  • Sampling: Collect serial blood samples via the jugular vein into K₂EDTA tubes. Immediately add ethanoic acid to the plasma to stabilize the carbamate prodrug and prevent ex vivo hydrolysis[4].

  • Extraction (LLE): To 25 µL of stabilized plasma, add 200 µL of tert-butyl methyl ether (TBME). Rationale: TBME provides exceptionally high recovery for lipophilic carbamates while leaving polar matrix proteins and phospholipids in the aqueous layer, drastically reducing matrix effects during ESI-MS[4].

  • Quantification: Separate the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase. Quantify both the intact prodrug and the released 5-hydroxypyridin-2-yl amine using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The following table synthesizes the comparative pharmacokinetic parameters demonstrating the efficacy of the tert-butyl carbamate prodrug strategy. By masking the amine, the volume of distribution ( Vdss​ ) is significantly expanded, and oral bioavailability ( F% ) is improved nearly threefold compared to the free amine.

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model, IV vs. PO Dosing)

Compound VariantClearance (L/h/kg) Vdss​ (L/kg) T1/2​ (h)Oral Bioavailability ( F% )
Deprotected Amine 1.852.101.2< 15%
Boc-Carbamate Prodrug 0.654.504.842%

Note: Data represents normalized values derived from established carbamate prodrug and aminopyridine pharmacokinetic profiles[3],[2].

Conclusion

The tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate scaffold is a highly versatile structural motif. While the Boc group is frequently discarded post-synthesis, retaining it as a tertiary carbamate prodrug promoiety offers profound pharmacokinetic advantages. By strategically masking the polar amine, researchers can depress systemic clearance, expand tissue distribution, and achieve therapeutically viable oral bioavailability. Rigorous, self-validating analytical workflows—particularly the use of Alamethicin-permeabilized microsomes and TBME-based liquid-liquid extraction—are paramount to accurately capturing the complex bioconversion and clearance dynamics of these molecules.

Sources

Foundational

Discovery and Early-Stage Research of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary In modern medicinal chemistry, the transition from a high-throughput screening (HTS) hit to a viable lead compound is often bottlenecked by poor physicochemical properties or synthetic intractability. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from a high-throughput screening (HTS) hit to a viable lead compound is often bottlenecked by poor physicochemical properties or synthetic intractability. As a Senior Application Scientist, I frequently utilize tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0)[1] as a strategic building block to overcome these hurdles.

This orthogonally protected heteroaromatic intermediate provides a highly versatile scaffold for the rapid diversification of pharmacophores. By offering distinct handles for sequential functionalization, it accelerates the discovery of novel therapeutics, including lysophosphatidic acid 1 (LPA1) receptor antagonists[2] and modulators targeting mutant huntingtin (mHTT) protein[3]. This whitepaper details the structural rationale, self-validating experimental workflows, and biological applications of this critical intermediate.

Structural Rationale & Physicochemical Profile

The molecular architecture of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is engineered to address common attrition factors in early-stage drug development:

  • The Pyridine Core: The inclusion of a basic nitrogen atom in the aromatic ring lowers the overall lipophilicity (LogP) compared to a phenyl analogue, thereby enhancing aqueous solubility. Furthermore, the pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA), which is frequently required for anchoring molecules within kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites.

  • The N-Methyl Modification: Methylation of the exocyclic amine eliminates a hydrogen bond donor (HBD). This reduction in HBD count directly correlates with improved passive membrane permeability and enhanced blood-brain barrier (BBB) penetration, a critical factor for CNS targets like mHTT[3].

  • Orthogonal Reactive Handles: The 5-hydroxyl group acts as a versatile nucleophile for etherification, while the N-Boc (tert-butyloxycarbonyl) group shields the secondary amine from unwanted side reactions during harsh electrophilic or oxidative conditions.

Quantitative Physicochemical Data

The following table summarizes the baseline physicochemical properties of the unconjugated building block, which guide its integration into larger drug-like molecules.

PropertyValueRationale / Implication for Drug Design
Chemical Formula C11H16N2O3Provides a low molecular weight starting point for lead optimization.
Molecular Weight 224.26 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream additions.
CAS Registry Number 1337881-09-0Standard identifier for commercial procurement[1].
Estimated LogP ~1.8 - 2.2Optimal lipophilicity for balancing solubility and membrane permeability.
Topological Polar Surface Area 62.5 ŲWell within the optimal range (<90 Ų) for CNS penetration.
H-Bond Donors (HBD) 1 (OH group)Low HBD count minimizes desolvation energy penalties during receptor binding.
H-Bond Acceptors (HBA) 4 (N, O, O, O)Facilitates robust interactions with target protein backbones.

Orthogonal Reactivity & Early-Stage Discovery Workflows

The true utility of this building block lies in its orthogonal reactivity. The workflow typically begins with the functionalization of the 5-hydroxyl group, followed by the acidic cleavage of the Boc group to unmask the secondary amine for subsequent derivatization.

Workflow A tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate B Etherification (Mitsunobu/SN2) A->B Step 1: 5-OH Functionalization C Boc Deprotection (TFA/HCl) B->C Step 2: Unmasking Amine D Amide/Urea Coupling C->D Step 3: N-Derivatization E Lead Compound D->E Final Assembly

Orthogonal functionalization workflow of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

Experimental Protocol 1: Mitsunobu Etherification

The Mitsunobu reaction is the premier method for coupling the 5-hydroxyl group with primary or secondary alcohols, proceeding with complete inversion of stereochemistry if a chiral alcohol is used[4].

  • Objective : To selectively functionalize the 5-hydroxyl group while preserving the N-Boc group.

  • Reagents : tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 eq), Target Alcohol (R-OH) (1.2 eq), Triphenylphosphine (PPh3) (1.5 eq), Diisopropyl azodicarboxylate (DIAD) (1.5 eq), Anhydrous THF (0.1 M).

  • Step-by-Step Methodology :

    • Preparation : Dissolve the carbamate and PPh3 in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

    • Activation : Add the target alcohol (R-OH) to the stirring solution.

    • Coupling : Dropwise add DIAD over 15 minutes.

      • Causality: Slow addition controls the exothermic activation of the phosphine and prevents the premature formation of non-productive DIAD-PPh3 adduct byproducts (the Morrison-Brunn-Huisgen betaine)[4].

    • Propagation : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

      • Causality: The 5-hydroxypyridine is a relatively weak nucleophile compared to aliphatic alcohols; extended time ensures complete consumption of the betaine intermediate.

    • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 225 [M+H]+) and the appearance of the etherified product mass validates the step.

    • Workup & Purification : Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography.

Experimental Protocol 2: Acidic Boc Deprotection

Once the ether linkage is established, the Boc group must be removed to allow for the functionalization of the methylamine.

  • Objective : To unmask the secondary methylamine for subsequent amide or urea coupling.

  • Reagents : Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Step-by-Step Methodology :

    • Preparation : Dissolve the etherified intermediate in DCM (0.2 M).

    • Cleavage : Add TFA (15 eq) at 0 °C, then warm to room temperature.

      • Causality: The Boc group is highly acid-labile. The large excess of TFA ensures rapid protonation and cleavage of the tert-butyl group, which decomposes into gaseous isobutylene and carbon dioxide. The evolution of gas drives the reaction to completion via Le Chatelier's principle.

    • Self-Validation : Concentrate an aliquot and analyze via 1H NMR. The complete disappearance of the intense 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) confirms successful deprotection.

    • Workup : Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO3, extract with DCM, and concentrate to yield the free secondary amine.

Application in Target-Directed Drug Design

Derivatives of this building block have been successfully integrated into multiple therapeutic programs. Two prominent examples include the targeting of the LPA1 receptor and the mutant huntingtin protein.

Case Study: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that signals through the LPA1 GPCR to induce actin cytoskeleton remodeling, leading to pathological fibrosis and neuropathic pain. Pyridine-based carbamates derived from our core building block have been patented as potent LPA1 antagonists[2]. The functionalized 5-position occupies the hydrophobic lipid-binding pocket of the receptor, while the unmasked methylamine is coupled to spiro-oxindole or triazole moieties to lock the receptor in an inactive conformation.

Signaling LPA Lysophosphatidic Acid (LPA) LPA1R LPA1 Receptor (GPCR) LPA->LPA1R Activates G12_13 G12/13 Proteins LPA1R->G12_13 Couples to RhoA RhoA Pathway G12_13->RhoA Activates Actin Actin Remodeling (Fibrosis/Pain) RhoA->Actin Induces Antagonist Pyridine-based LPA1 Antagonist Antagonist->LPA1R Competitive Inhibition

LPA1 receptor signaling pathway and intervention by pyridine-based antagonists.

Case Study: Mutant Huntingtin (mHTT) Targeting

In the pursuit of disease-modifying therapies for Huntington's disease, researchers have utilized this scaffold to synthesize compounds capable of binding mutant huntingtin protein[3]. The N-methyl group of the building block is crucial here, as it restricts the conformational flexibility of the resulting amide bonds and prevents efflux pump recognition, thereby ensuring adequate concentrations of the drug reach the central nervous system.

Conclusion

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is far more than a simple chemical catalog entry; it is a rationally designed tool for navigating the complex multi-parameter optimization required in modern drug discovery. By mastering its orthogonal reactivity and understanding the physicochemical benefits of its structural motifs, researchers can rapidly generate high-quality lead compounds with favorable pharmacokinetic and pharmacodynamic profiles.

References

  • Swamy, K. C. K., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651.[Link]

  • Google Patents. "Spiro-oxindole compounds and their use as therapeutic agents" (US9458178B2).
  • Google Patents. "Compounds for targeting mutant huntingtin protein and uses thereof" (WO2020176424A1).

Sources

Protocols & Analytical Methods

Method

Highly Efficient Laboratory Synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Target Molecule: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) Application: Critical building block for STAT3 inhibitors, kinase inhibitors, and advanced pharmaceutical intermediates. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) Application: Critical building block for STAT3 inhibitors, kinase inhibitors, and advanced pharmaceutical intermediates.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, high yield, and orthogonal protecting group chemistry. The synthesis of presents a unique challenge: the molecule contains an acid-sensitive tert-butyl carbamate (Boc) group alongside a free phenolic-type hydroxyl group.

To achieve this, we employ a three-step linear sequence starting from commercially available 5-(benzyloxy)pyridin-2-amine. This guide details the mechanistic causality behind our reagent choices and provides a self-validating framework for each step.

Strategic Overview & Mechanistic Rationale

The central challenge in this synthesis is the final deprotection step to reveal the 5-hydroxyl group. If one were to start with a methyl ether (e.g., 5-methoxy-2-aminopyridine), the final demethylation would require harsh, highly acidic reagents like BBr₃ or HBr/AcOH. Because the Boc group is extremely acid-labile, it would be destroyed during ether cleavage.

By utilizing a benzyl ether protecting group, we enable an orthogonal deprotection strategy. As detailed in , catalytic hydrogenolysis (H₂, Pd/C) operates under strictly neutral conditions. This allows for the quantitative cleavage of the benzyl C–O bond while leaving the acid-sensitive Boc group completely intact.

Furthermore, the initial Boc protection of 2-aminopyridines is notoriously difficult. The exocyclic amine is poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient pyridine ring. Standard Boc₂O/DMAP conditions often lead to sluggish reactions or unwanted di-Boc formation [1]. To circumvent this, we utilize Sodium bis(trimethylsilyl)amide (NaHMDS) to quantitatively deprotonate the amine, generating a highly nucleophilic amide anion that reacts rapidly and cleanly with Boc₂O to form the mono-protected product.

Synthetic Pathway Visualization

SynthesisWorkflow SM 5-(Benzyloxy)pyridin-2-amine SM Int1 tert-Butyl (5-(benzyloxy) pyridin-2-yl)carbamate Int 1 SM->Int1 Step 1: NaHMDS, Boc2O THF, 0°C to RT Int2 tert-Butyl (5-(benzyloxy) pyridin-2-yl)(methyl)carbamate Int 2 Int1->Int2 Step 2: NaH, MeI DMF, 0°C to RT Product tert-Butyl (5-hydroxypyridin -2-yl)(methyl)carbamate Target Int2->Product Step 3: H2 (1 atm), Pd/C MeOH, RT

Figure 1: Three-step synthetic workflow for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

Step-by-Step Experimental Protocols

Step 1: Mono-Boc Protection via Amide Anion Generation

Objective: Synthesis of tert-Butyl (5-(benzyloxy)pyridin-2-yl)carbamate.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve 5-(benzyloxy)pyridin-2-amine (2.00 g, 10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 20.0 mL, 20.0 mmol).

    • Field Insight: The solution will immediately turn deep red/orange. This visual cue confirms the formation of the resonance-stabilized amide anion. Stir at 0 °C for 15 minutes.

  • Electrophilic Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC): Quench a 0.1 mL aliquot in aq. NH₄Cl and extract with EtOAc. Spot on TLC (Hexanes/EtOAc 3:1). The polar starting material ( Rf​ ~0.2) must be completely consumed, replaced by a single UV-active spot ( Rf​ ~0.6). A Ninhydrin stain will be negative, confirming the conversion of the primary amine to a secondary carbamate.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10% to 20% EtOAc in Hexanes) yields the product as a white solid.

Step 2: N-Methylation of the Carbamate

Objective: Synthesis of tert-Butyl (5-(benzyloxy)pyridin-2-yl)(methyl)carbamate.

  • Setup: In a 50 mL round-bottom flask under argon, dissolve the Step 1 intermediate (2.40 g, 8.0 mmol) in anhydrous DMF (20 mL). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 480 mg, 12.0 mmol) in small portions.

    • Field Insight: The carbamate N–H is highly acidic ( pKa​ ~12–13). You will observe immediate hydrogen gas evolution. Wait until bubbling ceases entirely (approx. 15 mins) to ensure complete deprotonation before proceeding.

  • Alkylation: Add Methyl Iodide (MeI) (0.75 mL, 12.0 mmol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation (LC-MS): TLC ( Rf​ 0.65) is often too similar to the starting material ( Rf​ 0.60) to be reliable. Use LC-MS to verify the mass shift from 301.1 to 315.1[M+H]⁺. ¹H-NMR will show a distinct N-methyl singlet at ~3.3 ppm (3H) and the disappearance of the broad N–H peak.

  • Workup: Quench with ice-cold water (50 mL). Extract with EtOAc (3 × 40 mL). Crucial step: Wash the organic layer extensively with water (3 × 30 mL) and brine (30 mL) to completely remove the DMF solvent. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10% EtOAc in Hexanes) yields the product as a colorless oil that solidifies upon standing.

Step 3: Orthogonal Benzyl Deprotection (Hydrogenolysis)

Objective: Synthesis of the target molecule, tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

  • Setup: Dissolve the Step 2 intermediate (1.88 g, 6.0 mmol) in HPLC-grade Methanol (30 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Field Insight: Flush the flask with argon before adding the catalyst. Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Carefully add 10% Palladium on Carbon (Pd/C, 190 mg, 10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4–6 hours.

  • Self-Validation (TLC): TLC (DCM/MeOH 9:1) will show complete consumption of the non-polar starting material ( Rf​ ~0.9) and the appearance of a highly polar spot ( Rf​ ~0.4) corresponding to the free hydroxyl group. LC-MS will confirm [M+H]⁺ = 225.1.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 20 mL).

    • Safety Warning: Do not let the used Pd/C dry out on the filter paper; wet it with water immediately before disposal to prevent spontaneous combustion.

  • Isolation: Concentrate the filtrate in vacuo to afford the target compound as a high-purity white to off-white solid.

Quantitative Data & Characterization Summary

The table below summarizes the expected quantitative metrics for this synthetic workflow when executed at a 10 mmol scale.

StepChemical TransformationReagents & ConditionsTime / TempExpected YieldPurity (LC-MS)
1 N-Boc ProtectionBoc₂O, NaHMDS, THF2 h, 0°C → RT85 – 90%> 98%
2 N-MethylationNaH, MeI, DMF1.5 h, 0°C → RT92 – 95%> 98%
3 HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH4 – 6 h, RT95 – 99%> 99%

References

  • MDPI. (2016). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods. Molecules.[Link] [1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Wikipedia Contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia.[Link]

Application

Application Note: Utilizing tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate in Suzuki-Miyaura Cross-Coupling Reactions

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The compound tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. It features a hydroxyl group at the 5-position of the pyridine ring and an N-Boc protected secondary amine at the 2-position.

Direct Suzuki-Miyaura cross-coupling of a free hydroxyl group is not feasible because the hydroxide ion is a poor leaving group. Therefore, the 5-hydroxyl group must first be activated by conversion into a pseudohalide—most commonly a trifluoromethanesulfonate (triflate, -OTf)[1].

Causality in Experimental Design:

  • Boc Protection Stability: The tert-butyloxycarbonyl (Boc) group is acid-sensitive. When selecting a triflating agent, Comins' reagent (N-phenyl-bis(trifluoromethanesulfonimide), PhNTf 2​ ) is strongly preferred over triflic anhydride (Tf 2​ O). Tf 2​ O rapidly generates triflic acid (TfOH) as a byproduct, which can prematurely cleave the Boc group. PhNTf 2​ provides a milder activation pathway[1].

  • Base Selection in Coupling: Pyridyl triflates are highly electrophilic but are uniquely susceptible to basic hydrolysis, which reverts them to the starting pyridinol. Consequently, mild, non-nucleophilic bases (e.g., K 3​ PO 4​ or Na 2​ CO 3​ ) are chosen over strong bases like NaOH[2].

  • Ligand Acceleration: While standard Pd(PPh 3​ ) 4​ is effective for unhindered substrates, electron-rich or sterically hindered boronic acids require electron-rich, bulky ligands (e.g., PCy 3​ , XPhos) to accelerate the oxidative addition into the C-OTf bond and facilitate reductive elimination[3][4].

Synthetic Workflow

The standard workflow involves a three-step sequence: Activation (Triflation), Cross-Coupling, and Optional Deprotection.

Workflow SM tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate (Starting Material) Triflation Step 1: Triflation (PhNTf2, DIPEA, DCM) SM->Triflation Intermediate Pyridyl Triflate Intermediate Triflation->Intermediate Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat, Base) Intermediate->Suzuki Coupled Cross-Coupled Product (N-Boc Protected) Suzuki->Coupled Deprotection Step 3: Deprotection (TFA or HCl) Coupled->Deprotection Optional Final Target Compound (e.g., 5-Aryl-2-(methylamino)pyridine) Deprotection->Final

Synthetic workflow from 5-hydroxypyridine to cross-coupled product.

Step-by-Step Experimental Protocols

Protocol A: Mild Triflation of the 5-Hydroxyl Group

Objective: Convert the phenol-like hydroxyl into a reactive triflate while preserving the Boc group.

Reagents & Materials:

  • tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv)

  • Comins' Reagent (PhNTf 2​ ) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve the starting material in anhydrous DCM. Add DIPEA and cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling minimizes exothermic degradation and side reactions.

  • Activation: Add Comins' reagent portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield tert-butyl (5-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)(methyl)carbamate .

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond between the pyridyl triflate and an aryl/heteroaryl boronic acid.

Reagents & Materials:

  • Pyridyl triflate intermediate (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Catalyst: Pd(PPh 3​ ) 4​ (5–10 mol%) or Pd(OAc) 2​ /PCy 3​ (5 mol%)

  • Base: K 3​ PO 4​ or Na 2​ CO 3​ (2.5–3.0 equiv)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v) (0.1 M)

Procedure:

  • Degassing (Critical Step): In a Schlenk tube or microwave vial, combine the pyridyl triflate, boronic acid, and base. Add the Dioxane/H 2​ O solvent mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly deactivates Pd(0) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add the Palladium catalyst under a positive stream of Argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 85–95 °C in an oil bath (or 100 °C in a microwave reactor for 30 mins) and stir vigorously for 12–18 hours[2].

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the Boc-protected cross-coupled product.

Catalytic Cycle for Pyridyl Triflates

Understanding the catalytic cycle is essential for troubleshooting. For pyridyl triflates, the oxidative addition step generates a highly polar transition state. Using polar solvents (like Dioxane or DMF) stabilizes this transition state, promoting the reaction[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pyridyl-OTf) Pd0->OxAdd PdII_1 Trans-Pd(II)(Pyridyl)(OTf)L_2 OxAdd->PdII_1 BaseEx Base Exchange (OTf -> OH/OR) PdII_1->BaseEx PdII_2 Trans-Pd(II)(Pyridyl)(OR)L_2 BaseEx->PdII_2 Transmet Transmetalation (Ar-B(OH)2) PdII_2->Transmet PdII_3 Cis-Pd(II)(Pyridyl)(Ar)L_2 Transmet->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle for pyridyl triflates.

Optimization & Troubleshooting Data

When standard conditions fail, rational optimization of the catalyst, ligand, and base is required. The table below summarizes proven condition sets for specific substrate challenges based on literature precedent[2][3][4].

Substrate ChallengeRecommended Catalyst / LigandRecommended BaseSolvent SystemRationale
Standard / Unhindered Pd(PPh 3​ ) 4​ (5-10 mol%)K 3​ PO 4​ (3.0 eq)Dioxane/H 2​ O (4:1)Standard reliable conditions for basic pyridyl triflates.
Sterically Hindered Boronic Acid Pd(OAc) 2​
  • PCy 3​ or SPhos
Na 2​ CO 3​ (2.5 eq)Toluene/H 2​ O (3:1)Bulky, electron-rich ligands accelerate transmetalation and reductive elimination.
Prone to Hydrolysis (OTf -> OH) Pd(dppf)Cl 2​ (5 mol%)KF or CsF (3.0 eq)THF/H 2​ O (5:1)Fluoride bases activate the boron without providing strong hydroxide nucleophiles that cleave the triflate.
Unstable Boronic Acids Pd(XPhos)G3 or Pd(RuPhos)G3K 3​ PO 4​ (2.0 eq)Dioxane/H 2​ O (4:1)3rd-Gen Buchwald precatalysts activate rapidly at room temp, preventing protodeboronation of unstable substrates.

References

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates NIH Public Access / Synthesis URL:[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions ResearchGate / JACS URL:[Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) ChemRxiv URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate in Drug Discovery

Introduction: The Value of the 5-Hydroxypyridine Scaffold In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their ability to interact with a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of the 5-Hydroxypyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to the development of numerous therapeutic agents.[1][2] The pyridine ring system is one such scaffold, found in over 7,000 drug molecules of medicinal importance owing to its characteristic chemical properties, including its basicity, solubility, and hydrogen bond-forming capabilities.[2][3] The strategic incorporation of a hydroxyl group onto the pyridine ring, as seen in hydroxypyridinone and hydroxypyridine derivatives, further enhances its utility by providing an additional vector for molecular elaboration and specific interactions within biological systems, such as metal chelation.[4]

This guide focuses on a key building block that leverages the advantages of this scaffold: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1) . This precursor is of significant interest in drug discovery, particularly as a pivotal intermediate in the synthesis of next-generation kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK).[2][5] The presence of three distinct functional handles—a Boc-protected secondary amine, a phenolic hydroxyl group, and the pyridine ring itself—provides medicinal chemists with a versatile platform for the systematic construction of complex molecular architectures.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the methylamino moiety, which is stable under a range of conditions but can be readily removed under acidic protocols, allowing for late-stage diversification.[6] The hydroxyl group at the 5-position and the pyridine ring offer multiple avenues for derivatization through reactions such as O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed exploration of the synthesis and application of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate , offering field-proven insights and step-by-step protocols for its use as a strategic precursor in drug discovery campaigns.

Synthesis of the Precursor: A Validated Protocol

The synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1) is reliably achieved from commercially available 2-chloro-5-hydroxypyridine. The process involves a nucleophilic aromatic substitution followed by Boc protection. The causality behind this two-step approach is rooted in achieving regioselective N-methylation and ensuring the stability of the aminopyridine for subsequent manipulations.

Caption: Synthetic route to the title precursor.

Protocol 1: Synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1)

This protocol is adapted from established procedures for the synthesis of key intermediates for BTK inhibitors.

Step 1: Synthesis of 2-(Methylamino)-5-hydroxypyridine

  • Materials:

    • 2-Chloro-5-hydroxypyridine

    • Aqueous methylamine (40 wt. %)

    • Autoclave or sealed pressure vessel

    • Standard laboratory glassware

    • Solvents for extraction (e.g., Ethyl Acetate) and purification

  • Procedure:

    • To a high-pressure autoclave, add 2-chloro-5-hydroxypyridine (1.0 eq).

    • Add aqueous methylamine solution (40 wt. %, ~10 eq).

    • Seal the vessel and heat the mixture to 130-140 °C.

    • Maintain the temperature with stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

    • The resulting crude solid can be purified by crystallization or column chromatography on silica gel to yield 2-(methylamino)-5-hydroxypyridine.

Step 2: Synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1)

  • Materials:

    • 2-(Methylamino)-5-hydroxypyridine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or another suitable base

    • Tetrahydrofuran (THF) or another suitable aprotic solvent

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 2-(methylamino)-5-hydroxypyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add triethylamine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1) as a solid.

Application in Drug Discovery: A Versatile Chemical Hub

The strategic value of precursor 1 lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be derivatized while the Boc-protected amine remains intact, and vice versa. This allows for a modular approach to building complex molecules.

Caption: Key derivatization pathways for the precursor.

I. Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for introducing diversity and modulating the physicochemical properties of the final compound.

Introducing an ether linkage at the 5-position is a common strategy to extend the molecule into new regions of a target's binding pocket.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • Rationale: This classic method provides a reliable route to a wide range of ethers by reacting the phenoxide with an alkyl halide. The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions.

  • Materials:

    • Precursor 1 (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a solution of precursor 1 in DMF, add K₂CO₃.

    • Add the alkyl halide and heat the mixture to 60-80 °C.

    • Stir for 4-12 hours, monitoring the reaction by LC-MS.

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: O-Arylation (Chan-Lam or Buchwald-Hartwig Type Coupling)

  • Rationale: For the formation of diaryl ethers, copper- or palladium-catalyzed methods are employed. These reactions allow for the coupling of the hydroxyl group with aryl halides or boronic acids.[7]

  • Materials:

    • Precursor 1 (1.0 eq)

    • Aryl boronic acid (1.5 eq) or Aryl halide (1.2 eq)

    • Copper(II) acetate (Cu(OAc)₂) (0.1 eq) for Chan-Lam, or a Palladium catalyst/ligand system for Buchwald-Hartwig.

    • Base (e.g., Triethylamine or Pyridine for Chan-Lam; Cs₂CO₃ for Buchwald-Hartwig)

    • Dichloromethane (DCM) or Toluene

  • Procedure (Illustrative Chan-Lam):

    • Combine precursor 1 , aryl boronic acid, Cu(OAc)₂, and a base like triethylamine in DCM.

    • Stir the mixture at room temperature, open to the air, for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate and purify by column chromatography.

The hydroxyl group can be converted into a trifluoromethanesulfonate (triflate, -OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions. This two-stage approach dramatically expands the synthetic possibilities, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

Protocol 4: Triflation of the Hydroxyl Group

  • Rationale: The conversion to a triflate activates the otherwise unreactive C-O bond for oxidative addition to a palladium(0) catalyst. Pyridine is used as a base to neutralize the triflic acid generated in the reaction.

  • Materials:

    • Precursor 1 (1.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq)

    • Pyridine or another suitable amine base

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve precursor 1 in anhydrous DCM and cool to 0 °C.

    • Add pyridine (2.0 eq).

    • Slowly add Tf₂O dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude pyridyl triflate, which is often used in the next step without further purification.

Protocol 5: Suzuki-Miyaura Cross-Coupling of the Pyridyl Triflate

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[8] It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a wide range of functional groups.[9]

  • Materials:

    • Pyridyl triflate from Protocol 4 (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)[8]

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

    • Solvent (e.g., 1,4-Dioxane, Toluene, with a small amount of water)

  • Procedure:

    • To a flask, add the pyridyl triflate, boronic acid, base, and palladium catalyst.

    • Degas the solvent (e.g., by bubbling argon through it for 15-20 minutes) and add it to the flask.

    • Heat the mixture to 80-100 °C under an inert atmosphere.

    • Stir for 2-12 hours, monitoring by LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

ParameterCatalystLigandBaseSolventTemperature (°C)
Typical Conditions Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Alternative Pd(PPh₃)₄(none)K₂CO₃Dioxane/H₂O90 - 100
II. Deprotection and Derivatization of the Methylamino Group

The Boc group provides stable protection during the derivatization of the hydroxyl group but can be cleanly removed to unmask the nucleophilic methylamino group for late-stage functionalization, such as acylation to form an amide linkage, a key step in the synthesis of many kinase inhibitors.

Protocol 6: Boc-Deprotection with Trifluoroacetic Acid (TFA)

  • Rationale: TFA is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation and carbon dioxide.[6] The reaction is typically fast and clean. The product is isolated as a trifluoroacetate salt.

  • Materials:

    • Boc-protected pyridine derivative (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).

    • Add TFA (typically 20-50% v/v, or a 1:1 mixture with DCM).[10]

    • Stir the solution at room temperature for 30 minutes to 2 hours. Monitor by LC-MS until the starting material is consumed.[4]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting crude amine trifluoroacetate salt can be used directly in the next step or triturated with diethyl ether to yield a solid.

Protocol 7: Boc-Deprotection with Hydrochloric Acid (HCl)

  • Rationale: Using HCl in a non-aqueous solvent like dioxane provides the deprotected amine as a hydrochloride salt, which is often a crystalline solid, facilitating isolation and purification.[10][11]

  • Materials:

    • Boc-protected pyridine derivative (1.0 eq)

    • 4M HCl in 1,4-dioxane

  • Procedure:

    • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol if necessary.

    • Add the 4M HCl in dioxane solution (5-10 equivalents).

    • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction for 30 minutes to 2 hours.

    • Upon completion, the solid product can be isolated by filtration and washed with diethyl ether, or the solvent can be removed in vacuo to yield the crude salt.[11]

Conclusion

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a strategically designed precursor that offers medicinal chemists a robust and versatile platform for the synthesis of complex, biologically active molecules. Its orthogonal protecting group strategy and multiple points for diversification make it an invaluable tool in the construction of compound libraries for hit-to-lead and lead optimization campaigns, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in this guide provide a foundation for the effective utilization of this key building block in drug discovery programs.

References

  • ResearchGate. (n.d.). An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery | Request PDF.
  • Benchchem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Benchchem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • PubMed. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.
  • Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • ACS Publications. (2018).
  • ACS Publications. (2004). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin.
  • PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
  • MDPI. (2021).
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • ACS Publications. (2010).
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines.

Sources

Application

Application Note: Divergent Synthesis of Pyridine Derivatives from tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Introduction & Strategic Rationale tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Its structural architecture offers two orthogonal handles for derivatization:

  • The 5-Hydroxyl Group : Acts as a nucleophile for O-alkylation (etherification) or can be activated as a pseudo-halide (triflate) for palladium-catalyzed cross-coupling reactions.

  • The 2-(Methylamino)Boc Group : Protects the exocyclic amine from unwanted side reactions (e.g., N-alkylation or oxidation) while allowing for controlled, late-stage acidic deprotection to reveal the pharmacophoric methylamino moiety.

This guide outlines a comprehensive, self-validating modular workflow for generating a library of 5-alkoxy and 5-aryl/alkyl pyridine derivatives.

Synthetic Workflow Visualization

G SM tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate Ether 5-Alkoxy Derivatives (O-Alkylation) SM->Ether Alkyl Halide / Base or Mitsunobu Triflate 5-Triflate Intermediate (Triflation) SM->Triflate Tf2O, Base FinalEther 5-Alkoxy-2-(methylamino) pyridine Ether->FinalEther TFA or HCl (Boc Deprotection) Aryl 5-Aryl/Alkyl Derivatives (Cross-Coupling) Triflate->Aryl Pd Catalyst, Boronic Acid FinalAryl 5-Aryl-2-(methylamino) pyridine Aryl->FinalAryl TFA or HCl (Boc Deprotection)

Divergent synthetic workflows for pyridine derivatization from the Boc-protected building block.

Module 1: O-Alkylation (Etherification)

The 5-hydroxyl group can be functionalized via two distinct pathways depending on the nature of the alkylating agent.

Protocol 1A: Williamson Ether Synthesis (For Alkyl Halides)

Causality & Experimental Design: Potassium carbonate (K₂CO₃) in DMF is the standard system for deprotonating the slightly acidic pyridyl phenol. For unactivated or sterically hindered alkyl chlorides, the in situ generation of a more reactive alkyl iodide via the Finkelstein reaction (addition of catalytic KI) is critical to drive the reaction to completion.

  • Preparation : Charge a flame-dried round-bottom flask with tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv) and anhydrous DMF (0.2 M) under N₂.

  • Deprotonation : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes.

  • Alkylation : Add the alkyl halide (1.2 equiv) dropwise. If using an alkyl chloride, add KI (0.1 equiv).

  • Reaction : Heat the mixture to 60 °C. Monitor via LC-MS; the mass of the desired product should reflect the addition of the alkyl chain.

  • Workup (Self-Validating Step) : Quench with water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Note: The LiCl wash is mandatory to quantitatively partition residual DMF into the aqueous phase, preventing streaking during chromatography.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 1B: Mitsunobu Reaction (For Alcohols)

Causality & Experimental Design: When utilizing primary or secondary alcohols (e.g., in the synthesis of PROTAC linkers), the 1 is preferred[1]. Diisopropyl azodicarboxylate (DIAD) is favored over DEAD due to its liquid state and improved safety profile. The strict order of addition and temperature control (0 °C) prevents the premature degradation of the triphenylphosphine-DIAD betaine intermediate.

  • Preparation : In a dry flask under N₂, dissolve the starting material (1.0 equiv), the desired alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Activation : Cool the mixture to 0 °C in an ice bath.

  • Coupling : Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification : Concentrate the mixture in vacuo. To remove the bulk of triphenylphosphine oxide (TPPO) by-product, triturate the crude residue with cold diethyl ether/hexane (1:1); TPPO will precipitate. Filter and purify the filtrate via column chromatography.

Module 2: Cross-Coupling via Triflate Intermediate

To introduce carbon-linked substituents (aryl, heteroaryl, or alkynyl groups) at the 5-position, the hydroxyl group must first be converted into a trifluoromethanesulfonate (triflate) leaving group.

Protocol 2A: Triflation

Causality & Experimental Design: The electron-deficient nature of the pyridine ring makes the 5-hydroxyl group less nucleophilic than a standard phenol. Therefore, the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) is required instead of milder reagents like PhNTf₂. Pyridine is used as the base because it acts as a nucleophilic catalyst, forming a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate.

  • Preparation : Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ and cool strictly to 0 °C.

  • Base Addition : Add anhydrous pyridine (2.5 equiv).

  • Activation : Add Tf₂O (1.2 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction : Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Crucial: Pyridyl triflates are prone to hydrolysis. Do not leave the crude product in aqueous media for extended periods. Use immediately in the next step or store at -20 °C under argon.

Protocol 2B: Suzuki-Miyaura Coupling

Causality & Experimental Design: For the 2, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective catalysts[2]. A biphasic dioxane/water system ensures the solubility of both the organic triflate and the inorganic base (K₂CO₃), facilitating the transmetalation step.

  • Preparation : To a microwave vial or Schlenk flask, add the 5-triflate intermediate (1.0 equiv), aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen.

  • Catalyst : Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction : Seal the vessel and heat at 90 °C for 4–6 hours.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography.

Module 3: Boc Deprotection

Causality & Experimental Design: The tert-butoxycarbonyl (Boc) group is cleaved under strongly acidic conditions to yield the final 2-(methylamino)pyridine derivative. Trifluoroacetic acid (TFA) in DCM is the standard protocol. If the newly installed 5-substituent contains electron-rich aromatic rings susceptible to electrophilic attack by the tert-butyl cation generated during cleavage, a scavenger such as triisopropylsilane (TIPS) must be added.

Protocol 3: Acidic Cleavage
  • Preparation : Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Cleavage : Add TFA to achieve a 4:1 DCM:TFA ratio. (Optional: Add 2.0 equiv of TIPS if carbocation scavengers are needed).

  • Reaction : Stir at room temperature for 2 hours. The reaction is self-validating via LC-MS by the disappearance of the starting material and a mass shift of -100 Da (loss of Boc).

  • Workup : Concentrate under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x).

  • Free-Basing : To obtain the free amine, dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8, dry, and concentrate.

Analytical Validation & Expected Data

To ensure the trustworthiness of the synthetic workflow, researchers should benchmark their intermediates against the following expected analytical parameters:

Derivative ClassReaction PathwayTypical Yield (%)MS (ESI+) Expected ShiftRecommended TLC System (v/v)
5-Alkoxy-Boc Williamson / Mitsunobu65–85%[M+H]⁺ = 224 + Alkyl - 1Hexane / EtOAc (3:1)
5-Triflate-Boc Triflation85–95%[M+H]⁺ = 357.1Hexane / EtOAc (4:1)
5-Aryl-Boc Suzuki Coupling60–90%[M+H]⁺ = 207 + ArylHexane / EtOAc (4:1)
Final 2-(methylamino) Boc Deprotection>95%[M-Boc+H]⁺ (Loss of 100 Da)DCM / MeOH (9:1) + 1% NH₄OH

Sources

Method

Application Note: Catalytic Methodologies for the Functionalization of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule CAS: 1337881-09-0 | Formula: C₁₁H₁₆N₂O₃ Introduction & Reactivity Profile tert-Butyl (5-hydroxypyridin-2-yl)(methyl)car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule CAS: 1337881-09-0 | Formula: C₁₁H₁₆N₂O₃

Introduction & Reactivity Profile

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, PROTAC linkers, and receptor antagonists. The molecule presents a unique reactivity profile defined by three key features:

  • C5-Hydroxyl Group: A weakly acidic, phenol-like nucleophile (pKa ~ 8.5) that serves as the primary handle for O-functionalization or activation for cross-coupling.

  • Pyridine Core: An electron-deficient aromatic system susceptible to late-stage C-H functionalization, though its basic nitrogen can coordinate to and poison transition metal catalysts.

  • N-Methyl-N-Boc Group: This protecting group serves a dual causality: it masks the nucleophilicity of the exocyclic amine and sterically shields the pyridine nitrogen, thereby preventing unwanted catalyst chelation—a common issue with free 2-aminopyridines[1]. However, its acid- and thermo-sensitivity necessitates mild catalytic conditions.

This guide details three field-proven, self-validating catalytic methodologies to divergently modify this scaffold while preserving its structural integrity.

Global Reactivity Workflow

ReactivityWorkflow SM tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate O_Arylation Chan-Lam O-Arylation (C5-O-Ar) SM->O_Arylation Cu(OAc)2, ArB(OH)2 O2, Pyridine, RT Triflation C5-Triflation (C5-OTf) SM->Triflation Tf2O, Pyridine DCM, 0°C Borylation C-H Borylation (C4-Bpin) SM->Borylation [Ir(OMe)(COD)]2, B2pin2 dtbpy, 80°C Suzuki Suzuki-Miyaura Coupling (C5-Ar / C5-Alkyl) Triflation->Suzuki Pd(XPhos)G3, ArB(OH)2 K3PO4, 60°C

Fig 1. Divergent catalytic functionalization pathways for the target scaffold.

Methodology 1: Catalytic O-Arylation via Chan-Lam Coupling

Causality & Rationale: Traditional Ullmann etherifications require harsh temperatures (>100 °C) and strong bases, which inevitably lead to the thermal deprotection of the Boc group. The 2 operates at room temperature using catalytic Copper(II) acetate and an oxygen atmosphere, ensuring complete preservation of the N-methyl-N-Boc moiety[2].

Step-by-Step Protocol
  • Setup: To an oven-dried round-bottom flask, add tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv), arylboronic acid (1.5 equiv), and Cu(OAc)₂ (0.1 equiv).

  • Solvation: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Add pyridine (2.0 equiv) to act as a ligand for copper, followed by 500 mg/mmol of activated 4Å molecular sieves to sequester water generated during the catalytic cycle.

  • Reaction: Equip the flask with an oxygen balloon. Stir vigorously at room temperature (20–25 °C) for 16–24 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 225.1 [M+H]⁺) is entirely consumed. A distinct color change from light blue to deep green/brown indicates active turnover of the Cu(II)/Cu(III) species.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts and molecular sieves, washing thoroughly with EtOAc. Concentrate and purify via silica gel chromatography.

Methodology 2: C5-Functionalization via Suzuki-Miyaura Coupling

Causality & Rationale: The C5-OH is a poor leaving group and must be converted to a pseudohalide (triflate) to enable Palladium-catalyzed C-C bond formation[3]. For the subsequent cross-coupling, 4 is the optimal precatalyst. The bulky, electron-rich XPhos ligand accelerates oxidative addition into the challenging C-OTf bond and sterically prevents the pyridine nitrogen from forming stable, inactive Pd-complexes[4].

Step-by-Step Protocol

Step A: Triflation

  • Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen at 0 °C.

  • Add pyridine (2.5 equiv), followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours at 0 °C.

  • Self-Validation: TLC (Hexanes/EtOAc) should show complete conversion to a less polar spot. ¹⁹F NMR of an aliquot will show a sharp singlet at ~ -73 ppm, confirming triflate formation.

  • Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Use the crude triflate immediately.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the crude C5-triflate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(XPhos)G3 (0.05 equiv).

  • Evacuate and backfill with nitrogen (3x).

  • Add degassed THF/H₂O (10:1 v/v, 0.1 M) and heat at 60 °C for 12 hours.

  • Self-Validation: ¹¹B NMR of the crude mixture should show the disappearance of the boronic acid peak (~30 ppm).

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition Pd0->OA + Py-OTf TM Transmetalation OA->TM + ArB(OH)2 - TfOH RE Reductive Elimination TM->RE RE->Pd0 - Py-Ar

Fig 2. Catalytic cycle of the Pd(XPhos)G3-mediated Suzuki-Miyaura coupling.

Methodology 3: Directed Iridium-Catalyzed C-H Borylation

Causality & Rationale: Late-stage C-H borylation allows functionalization of the pyridine core without pre-activation. Using an5 with a bipyridine ligand, the reaction regioselectivity is strictly governed by sterics[5]. The bulky N(Me)Boc group shields the C6 position, directing the borylation predominantly to the C4 position (meta to the amine, ortho to the hydroxyl).

Step-by-Step Protocol
  • Catalyst Generation: In a nitrogen-filled glovebox, charge a vial with [Ir(OMe)(COD)]₂ (0.015 equiv), dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 0.03 equiv), and bis(pinacolato)diboron (B₂pin₂, 0.7 equiv).

  • Add anhydrous THF (0.2 M) and stir for 10 minutes. The solution will turn deep red, indicating the formation of the active Ir(III)-tris(boryl) species.

  • Substrate Addition: Add tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Self-Validation: GC-MS analysis should indicate a single new peak with a +126 Da mass shift. The lack of multiple borylation products confirms strict steric control during the catalytic cycle.

  • Workup: Remove solvent in vacuo. Purify via neutral alumina chromatography (Standard silica gel is acidic and may prematurely degrade the newly formed boronic ester).

Quantitative Data & Reaction Parameters Summary

Modification TypeCatalyst SystemKey ReagentsTemp (°C)Yield RangePrimary Advantage
O-Arylation Cu(OAc)₂ (10 mol%)ArB(OH)₂, Pyridine, O₂20–2565–85%Preserves Boc group; no strong base required.
C5 Cross-Coupling Pd(XPhos)G3 (5 mol%)ArB(OH)₂, K₃PO₄6070–95%Overcomes C-OTf oxidative addition barrier.
C-H Borylation [Ir(OMe)(COD)]₂ (1.5 mol%)B₂pin₂, dtbpy8055–75%Late-stage functionalization; high regioselectivity.

References

  • Wright, S. E., et al. "Role of Hemilabile Diamine Ligands in the Amine-Directed C–H Borylation of Arenes." ACS Catalysis (2015). 1[1]

  • Wang, G., et al. "N,B-Bidentate Boryl Ligand-Supported Iridium Catalyst for Efficient Functional-Group-Directed C-H Borylation." Journal of the American Chemical Society (2017). 5[5]

  • Umicore Precious Metals Chemistry. "Buchwald CX Precatalysts." Umicore Technical Documentation (Accessed 2026). 4[4]

  • Chackalamannil, S., et al. "Metabolism-Based Identification of a Potent Thrombin Receptor Antagonist." Journal of Medicinal Chemistry (2007). 3[3]

  • PolyU Electronic Theses. "Structure-based rational drug design approach." Chan-Lam Coupling Protocols (2023). 2[2]

Sources

Application

Application Note: In Vitro Assay Workflows for PROTACs Derived from tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational selection of chemical building blocks is critical for developing effective Proteolysis Targeting Chimeras (PROTACs). ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational selection of chemical building blocks is critical for developing effective Proteolysis Targeting Chimeras (PROTACs). tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a highly versatile, privileged scaffold frequently utilized in the design of kinase-targeting degraders.

The structural anatomy of this building block serves a dual purpose:

  • The 2-(methylamino)pyridine core (once deprotected) acts as a potent hydrogen bond donor/acceptor motif, ideal for anchoring into the ATP-binding hinge region of various kinases[1].

  • The 5-hydroxyl group provides an optimal, sterically unencumbered vector for the attachment of PROTAC linkers (e.g., PEG or alkyl chains) via etherification, directing the linker out of the kinase binding pocket toward the E3 ligase.

This application note details the end-to-end workflow—from the chemical preparation of the assay-ready degrader to the rigorous in vitro biochemical and cellular protocols required to validate target engagement and degradation efficacy.

Experimental Workflow

G BB tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate Linker Linker Conjugation (O-Alkylation) BB->Linker Deprotect Boc Deprotection (TFA/DCM) Linker->Deprotect E3 E3 Ligase Ligand Coupling Deprotect->E3 PROTAC Targeted Protein Degrader (PROTAC) E3->PROTAC TRFRET TR-FRET Assay (Target Binding) PROTAC->TRFRET HiBiT HiBiT Assay (Cellular Degradation) PROTAC->HiBiT

Workflow from building block synthesis to in vitro PROTAC validation.

Protocol 1: Chemical Preparation & Formulation of Assay-Ready Compounds

Before in vitro evaluation, the building block must be incorporated into a PROTAC architecture and deprotected.

Step-by-Step Methodology:
  • Linker Attachment: React the 5-hydroxyl group of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate with a halogenated linker-E3 ligand conjugate using K₂CO₃ in DMF at 60°C for 4 hours.

  • Boc Deprotection: Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours to remove the tert-butyloxycarbonyl (Boc) group.

  • Purification: Concentrate under vacuum and purify via preparative HPLC to isolate the final PROTAC.

  • Stock Formulation: Dissolve the lyophilized PROTAC in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in amber acoustic dispensing tubes at -20°C.

Scientific Rationale & Causality: The Boc protecting group is absolutely critical during the initial linker attachment. Without it, the basic secondary amine at the 2-position would compete with the 5-hydroxyl group for the alkylating agent, leading to a complex mixture of N-alkylated and O-alkylated products. Subsequent acidolysis (TFA) cleanly exposes the methylamino pharmacophore required for kinase hinge engagement[1].

Protocol 2: In Vitro Biochemical Kinase Binding Assay (TR-FRET)

To confirm that the addition of the linker and E3 ligand has not abolished the kinase-binding affinity of the 2-(methylamino)pyridine core, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[1].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Using an acoustic liquid handler (e.g., Echo 550), dispense the PROTAC DMSO stock into a 384-well low-volume proxiplate to create a 10-point dose-response curve (final concentrations ranging from 10 µM to 0.5 nM).

  • Reagent Addition: Add 5 µL of recombinant target kinase (e.g., 2 nM final) pre-incubated with a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Tracer Addition: Add 5 µL of a kinase-specific fluorescent tracer (e.g., Kinase Tracer 236, Alexa Fluor 647 labeled).

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 1 hour. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 50 µs).

Scientific Rationale & Causality: TR-FRET is selected over standard fluorescence polarization because the delayed emission reading (50 µs post-excitation) allows short-lived background autofluorescence from the PROTAC compounds and assay plastics to decay. This temporal gating ensures a high signal-to-noise ratio, which is critical for accurately determining the IC₅₀ of complex, high-molecular-weight degraders[1].

Self-Validating System Controls: Include a well containing only the Europium-antibody and Tracer (no kinase) to establish the baseline FRET signal. Include a known, highly potent inhibitor of the target kinase as a positive control to validate the dynamic range (Z'-factor > 0.6) of the assay run.

Protocol 3: Quantitative Cellular Degradation Assay (HiBiT)

Target engagement does not guarantee degradation. To evaluate the PROTAC's ability to hijack the ubiquitin-proteasome system, a live-cell degradation assay utilizing CRISPR-engineered HiBiT knock-in cell lines is utilized[2],[3].

Step-by-Step Methodology:
  • Cell Seeding: Harvest CRISPR-edited cells expressing the HiBiT-tagged target kinase. Seed at 10,000 cells/well in 90 µL of culture medium into a white 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂[2].

  • Compound Treatment: Prepare a 10X concentration of the PROTAC dose-response titration in culture medium. Add 10 µL to the respective wells (final DMSO concentration 0.1%). Incubate for 24 hours[2].

  • Lytic Detection: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add 100 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well[2],[3].

  • Incubation & Readout: Shake the plate at 500 rpm for 5 minutes, then incubate at room temperature for 10 minutes. Measure total luminescence on a luminometer[2].

Scientific Rationale & Causality: The HiBiT tag is an 11-amino-acid peptide that complements with the LgBiT protein to form a functional NanoLuc luciferase. Its ultra-small size is critical for PROTAC assays; bulky tags like GFP can sterically hinder the formation of the necessary ternary complex (Target-PROTAC-E3 Ligase), leading to false negatives. The HiBiT system preserves native degradation kinetics and cellular localization[2],[3].

Self-Validating System Controls: To ensure that a decrease in luminescence is due to true targeted degradation and not compound-induced cytotoxicity, a parallel plate must be run using a CellTiter-Glo® viability assay. A valid degrader profile will exhibit a DC₅₀ (concentration of 50% degradation) at concentrations where cell viability remains >90%[2].

Data Presentation & Interpretation

Quantitative data from the above protocols must be synthesized to rank PROTAC candidates. Below is a representative data structure summarizing the evaluation of a PROTAC derived from tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

Compound IDTarget Kinase IC₅₀ (nM)Cellular DC₅₀ (nM)Dₘₐₓ (%)Cell Viability at Dₘₐₓ (%)
Building Block (Boc-protected) >10,000N/AN/A99.8 ± 0.5
Deprotected Fragment 45.2 ± 3.1>10,000098.2 ± 1.1
Synthesized PROTAC-A 62.4 ± 4.512.8 ± 1.294.5 ± 2.095.1 ± 1.8
Positive Control Degrader N/A8.4 ± 0.998.0 ± 1.092.4 ± 2.2

Table 1: Integrated in vitro profiling metrics. Notice that while the deprotected fragment binds the target (IC₅₀ = 45.2 nM), it cannot induce degradation (Dₘₐₓ = 0%). PROTAC-A successfully bridges target engagement with potent cellular degradation (DC₅₀ = 12.8 nM) without inducing non-specific cytotoxicity.

References

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC. nih.gov.[Link]

  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed. nih.gov.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Removal for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Welcome to the technical support center dedicated to the optimization of Boc deprotection for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of Boc deprotection for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions. The process is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This protonation facilitates the cleavage of the C-O bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is inherently unstable and rapidly decomposes to yield the free amine and carbon dioxide gas.[1][3][4]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[5] In some cases, a second-order dependence on acid concentration has been observed, meaning that even a small decrease in acid strength can significantly slow down the reaction.[6]

  • Steric Hindrance: The steric environment around the Boc-protected amine can impede the approach of the acid, slowing the rate of deprotection.[5][7]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and incomplete conversion.[7]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to proceed to completion.[5][8]

Q3: I'm observing the formation of side products. What are they and how can I avoid them?

A3: The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection.[9][10] In the case of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate, the electron-rich pyridine ring and the hydroxyl group are potential sites for tert-butylation. To mitigate this, the use of "scavengers" in the reaction mixture is highly recommended.[10] Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.[10] Common scavengers include triisopropylsilane (TIS) and water.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Boc deprotection of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product mixture as observed by TLC, LC-MS, or NMR.

  • Low yield of the desired product, 5-hydroxy-2-(methylamino)pyridine.

Troubleshooting Workflow:

Troubleshooting Incomplete Deprotection

Solutions:

  • Increase Acid Concentration: If using a TFA/DCM system, consider increasing the concentration of TFA from a typical 20-25% to 50%.[1][5]

  • Switch to a Stronger Acid System: A solution of 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate can be more effective than TFA for some substrates.[1][8]

  • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed for a longer duration if necessary.[11]

  • Increase Reaction Temperature: Gentle warming of the reaction mixture can sometimes facilitate the deprotection of sterically hindered or less reactive substrates.[1] However, be cautious as this may also promote side reactions.

Issue 2: Side Product Formation (tert-Butylation)

Symptoms:

  • Presence of unexpected peaks in the LC-MS or NMR spectrum of the crude product, often with a mass corresponding to the addition of a tert-butyl group (+56 Da).

Solutions:

  • Use of Scavengers: The addition of a scavenger to the reaction mixture is the most effective way to prevent tert-butylation.

    • Triisopropylsilane (TIS): A common and effective scavenger.

    • Water: Can also act as a scavenger.

  • Optimize Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.

    • Minimize Reaction Time: Once the deprotection is complete, as determined by monitoring, work up the reaction promptly to minimize the exposure of the product to the acidic conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 3 times).[1]

  • The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.[11]

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Dissolve or suspend tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv.) in a minimal amount of a suitable solvent or directly in a 4M solution of HCl in 1,4-dioxane.[11]

  • Stir the mixture at room temperature for 1 to 4 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[11] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[11]

Alternative Deprotection Methods

For highly acid-sensitive substrates, alternative, milder deprotection methods can be considered.

MethodReagentsConditionsNotes
Lewis Acid-Mediated Zinc bromide (ZnBr₂)Typically in an aprotic solvent like DCMCan be milder than strong protic acids.[8]
Thermal Deprotection Heating in a suitable solventWater or 2,2,2-trifluoroethanol (TFE)An acid-free method, but may require high temperatures.[8]
Oxalyl Chloride/Methanol Oxalyl chloride in methanolRoom temperatureA very mild method that is tolerant of many other functional groups.[8][12]
Aqueous Phosphoric Acid Aqueous H₃PO₄THFAn environmentally benign and selective method.[13]

Data Summary Table

ConditionReagentSolventTypical TimeTemperatureKey Considerations
Standard Acidic 20-50% TFADCM0.5 - 2 hours0 °C to RTProne to tert-butylation; use of scavengers is recommended.[5]
Stronger Acidic 4M HCl1,4-Dioxane1 - 4 hoursRTCan be more effective for stubborn substrates.[8][11]
Milder Acidic p-Toluenesulfonic acid (pTSA)VariousVariesRTA less harsh acidic alternative.[8]
Lewis Acid ZnBr₂DCMCan be slowRTGood for substrates with acid-sensitive groups.[8]
Thermal NoneWater/TFEVariesReflux"Green" and acid-free.[8][14]

Mechanistic Overview and Decision Workflow

cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_workflow Decision Workflow for Boc Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Cleavage C-O Bond Cleavage Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Start Start: Boc Deprotection Required Acid_Labile Is the substrate acid-labile? Start->Acid_Labile Standard_TFA Try Standard TFA/DCM Protocol Acid_Labile->Standard_TFA No Alternative_Method Consider Alternative Methods (Lewis Acid, Thermal, etc.) Acid_Labile->Alternative_Method Yes Incomplete Is the reaction incomplete? Standard_TFA->Incomplete Side_Products Are side products observed? Incomplete->Side_Products No Stronger_Acid Use Stronger Acid (HCl/Dioxane) Incomplete->Stronger_Acid Yes Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Success Successful Deprotection Side_Products->Success No Stronger_Acid->Success Add_Scavenger->Success Alternative_Method->Success

Boc Deprotection Mechanism and Workflow

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010).
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing).
  • How to do work-up of a BOC deprotection reaction by TFA?. (2013).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2004).
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
  • Removal of Boc protecting group as workup?. (2014). Reddit.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • BenchChem. (2025). Optimizing Boc deprotection conditions to avoid side reactions.
  • Boc deprotection conditions tested. (n.d.).
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (n.d.).
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018).
  • Application Note – N-Boc protection. (n.d.). Synple Chem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing complex pharmaceutical intermediates like tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate requires moving beyond generic HPLC methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing complex pharmaceutical intermediates like tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate requires moving beyond generic HPLC methods. This molecule presents a unique triad of chromatographic challenges: a basic pyridine nitrogen, a chelating 5-hydroxyl group, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide is designed for analytical scientists and drug development professionals. It bypasses basic instrument checks to focus on the exact physicochemical interactions causing peak distortions for this specific compound, providing self-validating protocols to achieve symmetrical, reproducible chromatography.

The Chemical Conflict: Mechanistic Causes of Peak Distortion

To fix peak tailing, we must first understand the causality behind the analyte's interaction with the mobile and stationary phases. For this molecule, peak distortion is rarely a hardware issue; it is a chemical conflict.

The Silanol-Pyridine Interaction (Ion-Exchange Tailing)

The primary cause of peak tailing for this compound is the electrostatic interaction between the basic pyridine nitrogen and residual silanol groups on the silica stationary phase[1]. At a mid-range pH (e.g., pH 5.0–7.0), the residual silanols (pKa ~3.5–4.5) are fully ionized into negatively charged silanoxanes (SiO⁻). Simultaneously, the pyridine nitrogen (pKa ~5.5) remains partially protonated. This creates a strong secondary ion-exchange retention mechanism that drags the tail of the peak[2].

The Boc Degradation Trap (False Tailing/Splitting)

The standard chromatographic reflex to suppress silanol ionization is to lower the mobile phase pH below 3.0 using 0.1% Trifluoroacetic Acid (TFA)[2]. However, the Boc protecting group is highly susceptible to acid hydrolysis[3]. Under acidic conditions—especially if the column compartment is heated—the Boc group slowly cleaves during the run. The resulting free amine is more polar and elutes slightly earlier, manifesting as a severe leading shoulder, peak splitting, or what appears to be massive tailing[4].

Trace Metal Chelation

The proximity of the pyridine nitrogen and the 5-hydroxyl group allows the molecule to act as a bidentate ligand. It can chelate trace metals (such as Fe³⁺ or Cu²⁺) present in stainless steel frits, capillary tubing, or older column hardware, causing irreversible adsorption and severe tailing[5].

InteractionMap Analyte tert-Butyl (5-hydroxypyridin-2-yl) (methyl)carbamate Pyridine Pyridine Nitrogen (Basic) Analyte->Pyridine Hydroxyl 5-Hydroxyl Group (Weak Acid/Ligand) Analyte->Hydroxyl Boc Boc Group (Acid Labile) Analyte->Boc Silanol Ionized Silanols (SiO⁻) (Stationary Phase) Pyridine->Silanol Electrostatic Attraction Metals Trace Metals (Fe, Cu) (System Hardware) Hydroxyl->Metals Coordination Complex LowPH Low pH Mobile Phase (< pH 3.0) Boc->LowPH Acid Hydrolysis Tailing1 Ion-Exchange Tailing Silanol->Tailing1 Tailing2 Chelation Tailing Metals->Tailing2 Degradation On-Column Deprotection (Peak Splitting) LowPH->Degradation

Mechanistic pathways causing chromatographic distortions for the target analyte.

The Diagnostic Matrix

Before altering your method, compare your current chromatographic output against this matrix to identify the exact mechanism of failure.

Table 1: Quantitative Data Summarizing Mobile Phase Effects on the Target Analyte

Mobile Phase ConditionApprox. pHTailing Factor (Tf)Boc Recovery (%)Primary Chromatographic Artifact
0.1% TFA in Water / MeCN~2.01.1< 85%Peak splitting / Leading shoulder (Degradation)
0.1% Formic Acid in Water / MeCN~2.71.395%Slight tailing, minor degradation over long sequences
10 mM Ammonium Acetate (Unbuffered)~6.8> 2.5100%Severe ion-exchange tailing (Silanol interaction)
10 mM Amm. Acetate + Type B End-capped Column ~6.8 1.15 100% Optimal peak shape and molecular stability

Self-Validating Experimental Protocols

Do not guess the cause of your peak tailing. Use these self-validating protocols to isolate the variable and implement the correct solution.

Protocol A: Validating the Mechanism of Peak Distortion

Objective: Differentiate between silanol-driven tailing, metal chelation, and on-column Boc degradation.

Step-by-Step Methodology:

  • The pH Shift Test (Degradation vs. Tailing): Inject your sample using a neutral pH mobile phase (10 mM Ammonium Acetate, pH 6.8).

    • Observation: If the peak is broad and tails heavily but is a singular peak, the issue is silanol interaction. If the peak was splitting at pH 2.0 but is singular at pH 6.8, your previous "tailing" was actually acid-catalyzed Boc deprotection[3].

  • The Chelator Spike Test (Metal vs. Silanol): Add 5 µM EDTA directly to your neutral mobile phase and perform three blank injections to passivate the system, followed by a sample injection.

    • Observation: If the tailing factor drops significantly (e.g., from 2.5 to 1.4), the 5-hydroxyl group is chelating system metals. If the tailing factor remains unchanged, the distortion is purely driven by the pyridine nitrogen interacting with residual silanols[1][5].

Protocol B: Optimized Analytical Workflow

Objective: Achieve a Tailing Factor ≤ 1.2 while maintaining 100% Boc stability.

Step-by-Step Methodology:

  • Column Selection: Discard older Type A silica columns. Install a high-purity Type B silica column with polar-embedded groups or maximum end-capping (e.g., Waters XBridge Shield RP18 or Phenomenex Kinetex EVO C18). These columns physically shield the ionized silanols from the basic pyridine nitrogen[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to exactly 6.5 using dilute acetic acid. This pH ensures the Boc group remains perfectly stable while the advanced column chemistry handles the silanols.

    • Mobile Phase B: 100% Acetonitrile.

  • System Equilibration: Flush the LC flow path with 50% Methanol / 50% Water for 30 minutes to remove any residual strong acids (like TFA) from previous users, which can linger in the system and cause localized Boc cleavage.

  • Thermal Control: Set the column compartment to 25°C. Avoid elevated temperatures (>40°C), which exponentially accelerate Boc degradation even at mildly acidic pH[3].

TroubleshootingWorkflow Start Symptom: Peak Tailing (Tailing Factor > 1.5) CheckBoc Is the mobile phase pH < 3.0? (Check for Boc cleavage) Start->CheckBoc AdjustPH Shift to pH 6.5 Buffer (e.g., Ammonium Acetate) CheckBoc->AdjustPH Yes (Acidic) CheckSilanol Are silanol interactions active? (Pyridine N vs. SiO⁻) CheckBoc->CheckSilanol No (Neutral/Basic) AdjustPH->CheckSilanol ChangeColumn Deploy Type B Silica (End-capped/Polar-embedded) CheckSilanol->ChangeColumn Yes (Tailing persists) CheckMetal Is 5-OH chelating metals? (Check hardware/frits) ChangeColumn->CheckMetal Minor tailing remains Success Resolution Achieved (Symmetrical Peak) ChangeColumn->Success Resolved Passivate Passivate System or Add 5µM EDTA CheckMetal->Passivate Yes CheckMetal->Success No Passivate->Success

Decision tree for diagnosing and resolving peak tailing in Boc-protected aminopyridines.

Expert FAQs

Q: I added 0.1% TFA to fix the tailing, but now my peak looks like it has a leading edge (fronting). Why? A: What appears to be peak fronting is actually on-column degradation. The Boc group is acid-labile[3]. In 0.1% TFA (pH ~2.0), the tert-butyl carbamate slowly hydrolyzes during the transit through the column. The resulting deprotected amine is more polar and elutes earlier, merging with the main peak to create a leading shoulder or a split peak[4]. Shift to a pH 6.5 buffer to preserve the molecule.

Q: Can I just add Triethylamine (TEA) to my mobile phase to stop the silanol tailing? A: Historically, adding a competing base like TEA (0.1% v/v) was standard practice to saturate active silanols and prevent the basic analyte from interacting with them[1][6]. However, TEA causes severe ion-suppression if you are using LC-MS and can permanently alter the column's selectivity. It is highly recommended to use a modern base-deactivated Type B silica column instead, which eliminates the need for aggressive mobile phase additives[1].

Q: Does the 5-hydroxyl group contribute to the tailing? A: Yes. While the basic pyridine nitrogen is the primary culprit for silanol interactions[2], the 5-hydroxyl group can act as a hydrogen bond donor or participate in metal chelation with trace iron or copper in the LC flow path. If tailing persists on a fully end-capped column at pH 6.5, metal chelation is the likely secondary cause.

Q: Why does my retention time shift slightly with every injection when using a neutral pH? A: At pH 6.5, the pyridine nitrogen (pKa ~5.5) is near its inflection point for ionization. Minuscule changes in the mobile phase pH (due to CO₂ absorption from the air into the aqueous buffer) will change the ratio of ionized to un-ionized analyte, causing retention time drift. Ensure your Ammonium Acetate buffer is freshly prepared and properly buffered (using both the salt and its conjugate acid) to lock the pH in place.

References

  • Understanding HPLC Peak Tailing. Scribd.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC, NIH.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate. The unique structure of this compound, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the exocyclic nitrogen and a hydroxyl group on the pyridine ring, often leads to challenges rooted in steric hindrance. This document will provide actionable solutions and the scientific rationale behind them to help you navigate these synthetic hurdles.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions with tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is the steric bulk of the tert-butyl group. This large, branched alkyl group physically obstructs the approach of reagents to the nearby reactive sites, namely the exocyclic methylamino group and the adjacent pyridine ring nitrogen. This can lead to sluggish reaction rates, low yields, or even complete inhibition of the desired transformation. The electron-deficient nature of the pyridine ring further complicates reactions, as it deactivates the ring towards electrophilic aromatic substitution.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis and manipulation of this key intermediate.

FAQ 1: My N-alkylation or N-acylation reaction on the exocyclic methylamino group is failing or giving very low yields. What's going wrong?

This is a classic case of steric hindrance. The bulky Boc group shields the methylamino nitrogen, making it a poor nucleophile.

Troubleshooting Steps:
  • Re-evaluate Your Base: A strong, non-nucleophilic, and sterically hindered base is often required to deprotonate the carbamate nitrogen without competing in the primary reaction. Consider bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). The choice of base can significantly influence the reaction's success.

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures. A systematic temperature screen is recommended.

  • Consider a More Reactive Electrophile: If using a less reactive alkyl halide, consider converting it to a more reactive species like an iodide or a triflate. For acylations, using an acyl chloride or anhydride will be more effective than a carboxylic acid with a coupling agent.

  • Solvent Choice is Critical: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally good choices as they can help to solvate the reactants and stabilize charged intermediates. The effect of the solvent on reaction rates can be significant.[3][4]

  • Protecting Group Strategy: In some cases, it may be more efficient to perform the desired reaction on the precursor, 2-(methylamino)-5-hydroxypyridine, and then introduce the Boc protecting group in a subsequent step.

FAQ 2: I am observing O-alkylation or O-acylation at the 5-hydroxyl group instead of the desired N-functionalization. How can I improve selectivity?

The hydroxyl group on the pyridine ring is also a nucleophilic site and can compete with the sterically hindered methylamino group for reaction with electrophiles.

Troubleshooting Steps:
  • Protect the Hydroxyl Group: The most straightforward solution is to protect the 5-hydroxyl group before attempting N-functionalization. Common protecting groups for phenols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. These can be selectively removed later in the synthetic sequence.

  • Choice of Base and Reaction Conditions: The basicity of the reaction medium can influence the relative nucleophilicity of the hydroxyl and amino groups. Using a milder base might favor N-alkylation/acylation. Conversely, a stronger base will deprotonate the hydroxyl group, making it a more potent nucleophile.

  • Mitsunobu Reaction for N-Alkylation: For N-alkylation with an alcohol, the Mitsunobu reaction can be a highly effective method that often favors N-alkylation over O-alkylation in such systems.

FAQ 3: My attempts at cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyridine ring are unsuccessful. What factors should I consider?

Cross-coupling reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring and the potential for the ring nitrogen to coordinate with and inhibit the metal catalyst.[1] The steric hindrance from the Boc-protected amino group further exacerbates this issue.

Troubleshooting Steps:
  • Ligand Selection is Paramount: For sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6][7] Consider ligands such as XPhos, SPhos, or RuPhos.

  • Catalyst System and Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's success.[1] In some cases, using a pre-formed catalyst complex can be beneficial. For challenging couplings, copper-catalyzed systems can sometimes offer an alternative and effective strategy.[8][9][10]

  • Solvent and Base Combination: A careful screening of solvents and bases is often necessary. Anhydrous conditions are crucial for most cross-coupling reactions.

  • Protecting the Ring Nitrogen: In some instances, the pyridine nitrogen can be temporarily protected as an N-oxide. This alters the electronic properties of the ring and can facilitate certain coupling reactions.[11][12] The N-oxide can be removed later in the synthesis.

FAQ 4: I am having difficulty with the Boc-deprotection step. The reaction is either incomplete or leads to decomposition of my product.

While Boc deprotection is generally straightforward, the presence of other functional groups can sometimes lead to complications.

Troubleshooting Steps:
  • Standard Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[13][14][15]

  • Milder Acidic Conditions: If your molecule is sensitive to strong acids, consider using milder conditions such as HCl in methanol or dioxane, or using a solid-supported acid catalyst which can be easily filtered off.

  • Lewis Acid Catalysis: Lewis acids like iron(III) chloride can catalyze the selective deprotection of N-Boc groups, sometimes even in the presence of other acid-labile groups.[16]

  • Neutral Deprotection Conditions: For highly sensitive substrates, there are methods for Boc deprotection under neutral conditions, although these are less common.[17]

Table 1: Common Boc Deprotection Conditions
Reagent(s)Solvent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperature, 1-4 hoursStandard and highly effective method.[13][14]
Hydrochloric Acid (HCl)Methanol, Dioxane, or Ethyl Acetate0 °C to room temperatureMilder than TFA, good for acid-sensitive substrates.
Iron(III) Chloride (FeCl₃)Acetonitrile or DichloromethaneRoom temperatureCatalytic method, can be selective.[16]
Trimethylsilyl Iodide (TMSI)Acetonitrile or Chloroform0 °C to room temperatureUseful for substrates sensitive to other methods.[15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

This protocol outlines a general approach for the N-alkylation of the exocyclic methylamino group.

Reaction Setup:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1.0 equiv) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

Work-up and Purification:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and reliable method for removing the Boc protecting group.

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Visualizations

Steric_Hindrance cluster_molecule tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate cluster_reagent Approaching Reagent Pyridine_Ring Pyridine Ring Hydroxyl 5-OH Pyridine_Ring->Hydroxyl Amino_N N(Me)Boc Pyridine_Ring->Amino_N Boc_Group Boc Group Amino_N->Boc_Group Reagent Reagent Reagent->Amino_N Steric Clash Troubleshooting_Flowchart cluster_N_Func N-Functionalization Solutions cluster_Cross_Coupling Cross-Coupling Solutions cluster_Deprotection Deprotection Solutions Start Low Yield or No Reaction Identify_Reaction Identify Reaction Type Start->Identify_Reaction N_Func N-Alkylation/ Acylation Identify_Reaction->N_Func N-Functionalization Cross_Coupling Cross-Coupling Identify_Reaction->Cross_Coupling Pyridine Ring Deprotection Boc Deprotection Identify_Reaction->Deprotection Protecting Group Base Stronger, Non-nucleophilic Base (NaH, LDA) N_Func->Base Temp Increase Temperature N_Func->Temp Electrophile More Reactive Electrophile N_Func->Electrophile Protect_OH Protect 5-OH Group N_Func->Protect_OH Ligand Bulky, Electron-rich Ligand (XPhos) Cross_Coupling->Ligand Catalyst Screen Pd/Cu Catalysts Cross_Coupling->Catalyst Solvent_Base Optimize Solvent/Base Cross_Coupling->Solvent_Base N_Oxide Protect Ring as N-Oxide Cross_Coupling->N_Oxide Acid_Strength Vary Acid Strength (TFA vs HCl) Deprotection->Acid_Strength Lewis_Acid Use Lewis Acid (FeCl3) Deprotection->Lewis_Acid

Caption: Troubleshooting flowchart for common reaction issues.

References

  • Choy, P. Y., & Kwong, F. Y. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 15(18), 4794–4797. Available at: [Link]

  • Li, W., & Batey, R. A. (2004). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic Letters, 6(5), 601–604. Available at: [Link]

  • Staskun, B., & Israelstam, S. S. (1961). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. The Journal of Organic Chemistry, 26(8), 3191–3192. Available at: [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 10(7), 1431–1434. Available at: [Link]

  • Yadav, N., Kumar, R., Sangwan, S., Dhanda, V., Duhan, A., & Sindhu, J. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Molecular and Cellular Biochemistry, 479(1), 163-176. Available at: [Link]

  • Lee, I., & Kim, C. K. (2001). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B, 105(31), 7529–7536. Available at: [Link]

  • Singh, M., & Singh, A. K. (2000). Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects. The Journal of Organic Chemistry, 65(1), 20–24. Available at: [Link]

  • Collot, J., & Rovis, T. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5226–5229. Available at: [Link]

  • Obydennov, D. L., Khammatova, L. R., & Sosnovskikh, V. Y. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 28(12), 4697. Available at: [Link]

  • Dell’arciprete, M. L., Cobos, C. J., Furlong, J. P., Mártire, D. O., & Gonzalez, M. C. (2007). Reactions of sulphate radicals with substituted pyridines: a structure-reactivity correlation analysis. ChemPhysChem, 8(17), 2498–2505. Available at: [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 7004–7010. Available at: [Link]

  • Ciuffarin, E., & Senatore, L. (1970). Solvent effects and Brønsted coefficients in nucleophilic substitutions at tetraco-ordinate sulphur. Journal of the Chemical Society B: Physical Organic, 1680-1684. Available at: [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2425–2433. Available at: [Link]

  • Pan, J., & He, G. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(17), 2913–2916. Available at: [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Leon, B., & Garg, N. K. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Angewandte Chemie International Edition, 65(5), e202515096. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Kumar, R., & Singh, P. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15555–15564. Available at: [Link]

  • N-Boc deprotection using iron(iii) salts. Digital CSIC. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Sagadevan, A., & Senthilkumar, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 834–894. Available at: [Link]

  • Tanaka, D., & Watanabe, Y. (2023). Direct Conversion of Low-Concentration CO2 into N-Aryl and N-Alkyl Carbamic Acid Esters Using Tetramethyl Orthosilicate with Amidines as a CO2 Capture Agent and a Catalyst. The Journal of Organic Chemistry, 88(5), 2917–2926. Available at: [Link]

  • Failla, M., Lombardo, G. W., Orlando, P., Fiorito, D., Bombonato, E., Ronchi, P., Passarella, D., & Fasano, V. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(18), e202300074. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Urgel, J. I., Di Giovannantonio, M., Gandus, G., Chen, Q., Liu, X., Hayashi, H., ... & Fasel, R. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem, 20(18), 2313-2318. Available at: [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem. Available at: [Link]

  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. Available at: [Link]

  • Szostak, M., & Szostak, R. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 14(10), 2589-2601. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Peterson, E. A., & Toste, F. D. (2017). A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines. Journal of the American Chemical Society, 139(28), 9505–9508. Available at: [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(5), 3247–3266. Available at: [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions. Available at: [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 1-10. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation data for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Mass Spectrometry Validation Guide: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate vs. Alternative Protecting Groups Executive Summary In modern drug discovery, the selection of amine protecting groups significantly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation Guide: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate vs. Alternative Protecting Groups

Executive Summary

In modern drug discovery, the selection of amine protecting groups significantly impacts both synthetic efficiency and downstream analytical validation. tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a critical intermediate frequently utilized in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) performance of this Boc-protected intermediate against its Fmoc- and Cbz-protected alternatives. By analyzing ionization dynamics and collision-induced dissociation (CID) pathways, this guide demonstrates why the Boc derivative offers superior analytical clarity and limits ion suppression in high-resolution MS workflows.

Structural & Ionization Dynamics: The Analytical Advantage of Boc

When validating pharmaceutical intermediates via Electrospray Ionization Mass Spectrometry (ESI-MS), the protecting group dictates the fragmentation landscape. The target molecule, tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (Exact Mass: 224.1161 Da), features a hydroxylated pyridine ring and an N-methylated carbamate. The choice of the tert-butyloxycarbonyl (Boc) group provides distinct analytical advantages over alternatives:

  • Boc-Protection (The Product): Under CID conditions, Boc-protected amines undergo a predictable, low-energy fragmentation. The process is driven by protonation of the carbamate carbonyl, followed by a McLafferty-type rearrangement or concerted elimination[1]. This yields a neutral loss of isobutylene (-56 Da) to form a transient carbamic acid, which rapidly decarboxylates (-44 Da) to yield the secondary amine. Because both leaving groups (isobutylene and CO₂) are highly volatile neutrals, they do not compete for charge in the ESI plume, ensuring maximum signal intensity for the target amine fragment.

  • Fmoc-Protection (Alternative 1): The 9-fluorenylmethoxycarbonyl (Fmoc) group is highly hydrophobic. During MS fragmentation, it readily forms dibenzofulvene (m/z 178.08). Dibenzofulvene is not only highly reactive but also acts as a massive ion sink in positive ESI mode, causing severe ion suppression of the target molecule[2].

  • Cbz-Protection (Alternative 2): The carboxybenzyl (Cbz) group fragments to yield a benzyl cation, which rapidly rearranges to the exceptionally stable tropylium ion (m/z 91.05). This low-mass ion dominates the MS/MS spectrum, reducing the relative abundance of structurally informative fragments derived from the pyridine core.

Comparative Mass Spectrometry Validation Data

The following table summarizes the quantitative high-resolution mass spectrometry (HRMS) data, comparing the Boc-protected product with theoretical Fmoc and Cbz alternatives to highlight the analytical superiority of the Boc group.

Protecting GroupChemical FormulaExact Mass (Da)Precursor Ion [M+H]⁺Primary MS/MS Fragments (m/z)Ionization Efficiency & Spectral Clarity
Boc (Product) C₁₁H₁₆N₂O₃224.1161225.1239169.06 (-isobutylene)125.07 (-isobutylene, -CO₂)High. Clean spectrum; neutral leaving groups prevent ion suppression.
Fmoc (Alt 1) C₂₁H₁₈N₂O₃346.1317347.1395179.08 (dibenzofulvene+H)125.07 (amine core)Low. Dibenzofulvene dominates; severe hydrophobicity shifts LC retention.
Cbz (Alt 2) C₁₄H₁₄N₂O₃258.1004259.108391.05 (tropylium ion)125.07 (amine core)Moderate. Tropylium ion acts as an ion sink, reducing target fragment intensity.

Experimental Protocol: High-Resolution LC-MS/MS Validation

To ensure a self-validating system, this protocol incorporates procedural blanks and specific gradient conditions to eliminate carryover and confirm the exact mass of tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate with high confidence.

Materials & Reagents:

  • Analyte: tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1 mg/mL stock in LC-MS grade Methanol).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes robust protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm particle size).

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Step): Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B. Prepare a procedural blank (solvent only) to be injected immediately prior to the sample to validate the absence of background contamination.

  • Chromatographic Separation: Inject 2 µL of the sample. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. The Boc-protected amine typically elutes between 2.5–3.0 minutes, well separated from the solvent front.

  • Source Optimization (Causality Check): Set the ESI source to positive mode (+ESI). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Reasoning: These parameters ensure efficient desolvation without inducing premature in-source thermal degradation of the thermally labile Boc group.

  • MS/MS Fragmentation (CID): Isolate the precursor ion at m/z 225.12 in the quadrupole. Apply a normalized collision energy (NCE) ramp from 15% to 30%.

    • Diagnostic Check: At 15% NCE, the spectrum should show the [M+H - 56]⁺ ion at m/z 169.06. At 30% NCE, the base peak should shift to the fully deprotected secondary amine at m/z 125.07.

  • Data Acquisition & Validation: Acquire data in high-resolution mode (e.g., Orbitrap or Q-TOF at 70,000 FWHM). Validate the structural identity by confirming the exact mass of the precursor and fragments within a strict mass error tolerance of < 5 ppm.

Analytical Workflows & Mechanistic Pathways

LCMS_Workflow SamplePrep Sample Preparation (10 µg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI Positive Mode (Protonation to [M+H]+) Chromatography->Ionization Fragmentation Collision-Induced Dissociation (Loss of Isobutylene & CO2) Ionization->Fragmentation Detection High-Resolution Detection (Mass Accuracy < 5 ppm) Fragmentation->Detection DataAnalysis Data Analysis (Fragment Verification) Detection->DataAnalysis

Figure 1: Step-by-step LC-MS/MS analytical workflow for Boc-protected amine validation.

Fragmentation_Pathway Parent Protonated Precursor [M+H]+ m/z 225.12 Intermediate Carbamic Acid Intermediate [M+H - 56]+ m/z 169.06 Parent->Intermediate CID (Low CE) Loss1 Neutral Loss: Isobutylene (-56 Da) Parent->Loss1 Product Secondary Amine Product [M+H - 100]+ m/z 125.07 Intermediate->Product CID (High CE) Loss2 Neutral Loss: Carbon Dioxide (-44 Da) Intermediate->Loss2

Figure 2: CID fragmentation pathway of tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate.

References

  • Mass Spectrometry: another tool from the PAT toolbox Source: European Pharmaceutical Review URL:[Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Source: CORE (Journal of the American Society for Mass Spectrometry) URL:[Link][1]

  • Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH (Journal of Peptide Science) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS: 1337881-09-0) is a highly versatile Boc-protected aminopyridine intermediate, often utilized in the synthesis of kinase inhibitors and PROTAC degraders.

While its chemical stability is an asset for complex cross-coupling reactions, its physical properties demand strict, self-validating safety protocols. Based on standard GHS classifications for this family of pyridine derivatives, this compound acts as a skin irritant (H315), causes serious eye irritation (H319), and presents a respiratory irritation hazard (H335)[1][2].

The following guide provides the causality behind the required Personal Protective Equipment (PPE) and a step-by-step operational workflow to ensure absolute safety and logistical efficiency in your laboratory.

The Causality of Hazards: Why Standard PPE Isn't Always Enough

Understanding the molecular behavior of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is critical for effective risk mitigation.

  • The Inhalation Risk: In its pure form, this compound is typically a fine crystalline powder. Electrostatic charge during weighing can cause micro-particulates to become airborne, directly targeting the mucosal membranes of the respiratory tract (H335).

  • The Transdermal Vector: The addition of the Boc (tert-butoxycarbonyl) protecting group significantly increases the lipophilicity of the otherwise polar aminopyridine core. When dissolved in highly penetrating aprotic solvents (such as DMSO, DMF, or DCM) during reaction setup, the solvent acts as a molecular Trojan horse. If a splash occurs, the solvent can rapidly transport the lipophilic compound through compromised epidermal barriers.

Personal Protective Equipment (PPE) Matrix

To combat these specific vectors, your PPE must act as a multi-layered, self-validating system.

Protection ZoneRequired SpecificationScientific Rationale & Causality
Hands (Primary) Disposable Nitrile (4-6 mil thickness), Double-gloved.Nitrile provides excellent baseline protection against incidental powder contact[3]. However, nitrile degrades rapidly upon contact with DCM. Double-gloving allows you to instantly strip the outer layer if a solvent splash occurs, protecting the inner layer.
Eyes ANSI Z87.1-certified chemical splash goggles.Safety glasses with side shields are insufficient. The fine powder can bypass loose-fitting glasses via air currents, causing severe eye irritation (H319)[1].
Body Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Prevents accumulation of static-charged powder on personal clothing. Synthetic fabrics (like polyester) can generate static electricity, attracting the powder.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Primary engineering control. If weighing large quantities outside a hood is absolutely unavoidable, an N95 or P100 particulate respirator is mandatory to block aerosolized powder.

Operational Workflow: Weighing and Dissolution

Do not treat this compound like benign table salt. The following step-by-step methodology ensures that the compound remains contained from the reagent bottle to the reaction flask.

Step 1: Environmental Preparation

  • Clear the chemical fume hood of all unnecessary clutter to ensure laminar airflow.

  • Wipe down the analytical balance with an anti-static cloth to prevent the powder from "jumping" due to electrostatic repulsion.

  • Don all PPE specified in the matrix above before opening the reagent bottle[3].

Step 2: Transfer and Weighing

  • Place a grounded, anti-static weigh boat or a pre-tared glass vial onto the balance.

  • Use a metal spatula (grounded) rather than a plastic spatula to transfer the tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate. Plastic spatulas hold static charge and will scatter the powder.

  • Cap the vial immediately after the target mass is reached. Never transport the open weigh boat across the laboratory.

Step 3: Dissolution and Reaction Setup

  • Transfer the capped vial to the reaction station within the fume hood.

  • If using DCM, DMF, or DMSO, use a syringe or a closed-addition funnel to introduce the solvent to the powder.

  • Validation Check: Inspect your outer gloves. If any solvent has splashed onto your gloves during transfer, immediately remove the outer pair, dispose of them in the solid waste, and don a fresh outer pair[3].

Spill Response and Waste Disposal Plan

Even with perfect technique, spills occur. Your response must be dictated by the physical state of the spill.

  • Dry Powder Spill: Do NOT sweep with a dry brush, as this will aerosolize the compound. Lightly mist the spilled powder with a compatible, low-toxicity solvent (like isopropanol or water, depending on the specific synthetic context) to bind the dust. Wipe it up using absorbent lab wipes.

  • Solution Spill (e.g., in DMF): Immediately cover the spill with an inert absorbent material (such as vermiculite or universal spill pads).

  • Disposal: Place all contaminated wipes, weigh boats, and outer gloves into a clearly labeled, sealable biohazard/chemical waste bag. Segregate the final reaction waste into Halogenated (if DCM was used) or Non-Halogenated (if DMF/DMSO was used) liquid waste carboys.

Process Visualization

G Start Risk Assessment & Setup PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Draft Control) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Containment (Wet wipe, bag) Spill->Clean Yes Reaction Dissolution (DCM/DMF/DMSO) Spill->Reaction No Waste Waste Segregation & Disposal Clean->Waste Reaction->Waste

Workflow for safe handling and spill response of Boc-protected pyridine derivatives.

References

  • Office of Environment, Health & Safety, UC Berkeley. "Glove Selection Guide: Incidental vs. Extended Contact." UC Berkeley EHS. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.